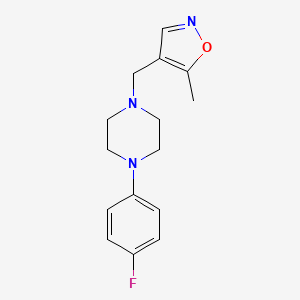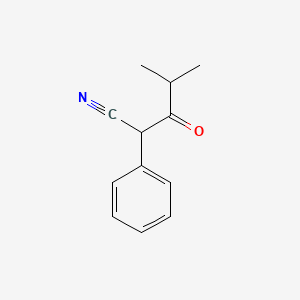
4-Methyl-3-oxo-2-phenylpentanenitrile
Overview
Description
4-Methyl-3-oxo-2-phenylpentanenitrile is a chemical compound with the CAS Number: 32039-89-7 . It has a molecular weight of 187.24 and its molecular formula is C12H13NO . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a pentanenitrile chain with a methyl and a ketone functional group . The exact structure can be represented by the SMILES notation: CC©C(=O)C(C#N)C1=CC=CC=C1 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 187.24 g/mol .Scientific Research Applications
Extraction and Separation Applications
4-Methyl-3-oxo-2-phenylpentanenitrile and its derivatives are used in extraction and separation processes. For instance, 4-methylpentan-2-ol, a related compound, is employed for the quantitative extraction of iron(III) from hydrochloric acid solutions. This compound's effectiveness in extraction processes can be linked to its chemical properties which facilitate the selective separation of specific metals from complex mixtures (Gawali & Shinde, 1974).
In Chemical Synthesis and Reactions
This compound plays a significant role in chemical synthesis and reactions. For example, it is used in the Friedel–Crafts reaction, an important process in organic chemistry. The compound serves as a precursor in the synthesis of complex organic molecules, demonstrating its versatility and utility in chemical synthesis (Natekar & Samant, 2010).
Catalysis and Biotransformations
The compound is significant in catalysis and biotransformation processes. Research on biotransformations of 3-arylpent-4-enenitriles, which include derivatives of this compound, has shown that these compounds can be efficiently hydrated using microbial whole-cell catalysts. This indicates their potential in facilitating specific biochemical reactions, enhancing enantioselectivity and efficiency in organic synthesis (Gao et al., 2006).
Pharmaceutical Applications
In pharmaceutical research, derivatives of this compound are used in the synthesis of various bioactive compounds. These derivatives have shown potential in the development of new drugs, particularly in the synthesis of specific inhibitors and medicinal chemistry applications. For example, its derivatives are involved in the synthesis of organotin(IV) complexes with potential anticancer properties (Basu Baul et al., 2009).
Material Science and Functional Materials
In material science, the compound and its derivatives are used in the synthesis of functional materials. This includes applications in the preparation of polymers and other materials with specific physical and chemical properties, highlighting its role in the development of novel materials (Nishiwaki et al., 1999).
Safety and Hazards
The compound is classified as dangerous with the signal word “Danger” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
properties
IUPAC Name |
4-methyl-3-oxo-2-phenylpentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(2)12(14)11(8-13)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISSRHCRSOSRCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2687109.png)
![2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2687110.png)
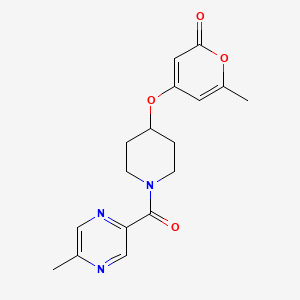
![Tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B2687114.png)
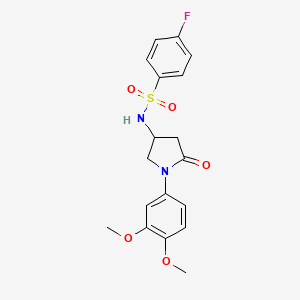
![5,6-Dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2687121.png)
![(2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2687122.png)
![1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2687123.png)
![N'-[4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N-hydroxymethanimidamide](/img/structure/B2687126.png)
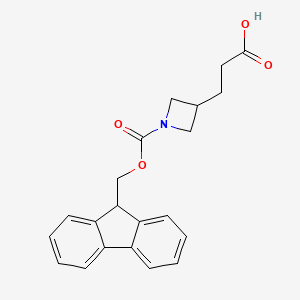
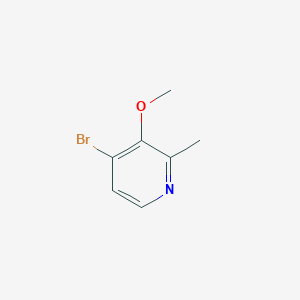
![4-hydroxy-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2687129.png)
![7-Chloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine](/img/structure/B2687130.png)
